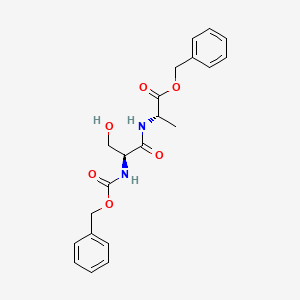
Carbobenzyloxy-L-seryl-L-alanine benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzyloxy-L-seryl-L-alanine benzyl ester is a synthetic compound with the molecular formula C21H24N2O6 and a molecular weight of 400.435 g/mol . It is commonly used in peptide synthesis and serves as a protected form of the dipeptide L-seryl-L-alanine. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, which is used to protect the amino group during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-L-seryl-L-alanine benzyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-serine is protected using the carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected L-serine is then coupled with L-alanine benzyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxy-L-seryl-L-alanine benzyl ester undergoes various chemical reactions, including:
Deprotection: The carbobenzyloxy (Cbz) group can be removed using hydrogenation in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).
Major Products Formed
Deprotection: L-seryl-L-alanine.
Hydrolysis: L-seryl-L-alanine and benzyl alcohol.
Coupling Reactions: Longer peptide chains.
Applications De Recherche Scientifique
Carbobenzyloxy-L-seryl-L-alanine benzyl ester has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbobenzyloxy-L-seryl-L-alanine benzyl ester primarily involves its role as a protected dipeptide in peptide synthesis. The carbobenzyloxy (Cbz) group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester bond allows for easy incorporation into peptide chains and can be hydrolyzed to release the free carboxylic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbobenzyloxy-L-alanyl-L-alanine benzyl ester: Similar structure but with alanine instead of serine.
Carbobenzyloxy-L-isoleucyl-L-alanine benzyl ester: Contains isoleucine instead of serine.
Carbobenzyloxy-beta-alanyl-L-alanine benzyl ester: Contains beta-alanine instead of serine.
Uniqueness
Carbobenzyloxy-L-seryl-L-alanine benzyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group into the peptide chain. This hydroxyl group can participate in hydrogen bonding and other interactions, influencing the properties and reactivity of the peptide .
Propriétés
Numéro CAS |
6402-95-5 |
|---|---|
Formule moléculaire |
C21H24N2O6 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H24N2O6/c1-15(20(26)28-13-16-8-4-2-5-9-16)22-19(25)18(12-24)23-21(27)29-14-17-10-6-3-7-11-17/h2-11,15,18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t15-,18-/m0/s1 |
Clé InChI |
ICHQDJFVLNIGLT-YJBOKZPZSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
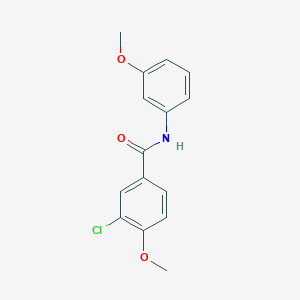
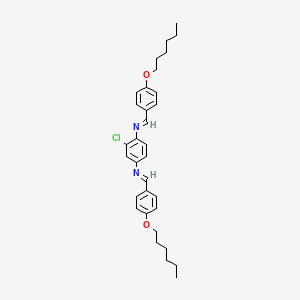
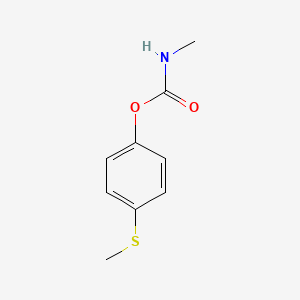
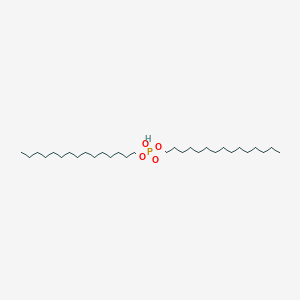
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)
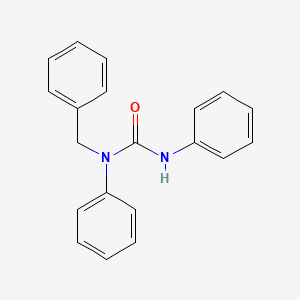
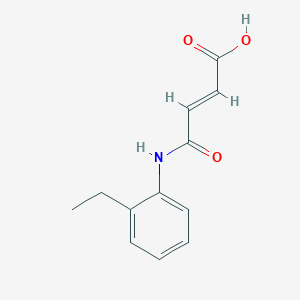
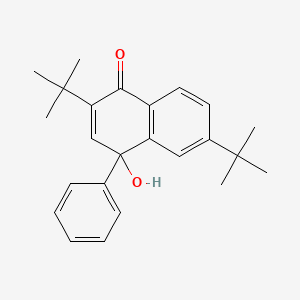
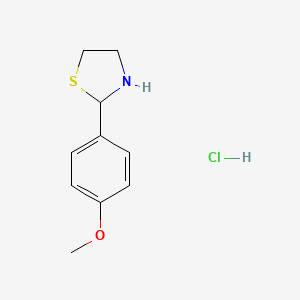
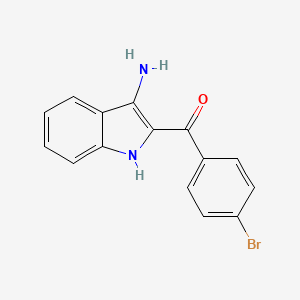
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
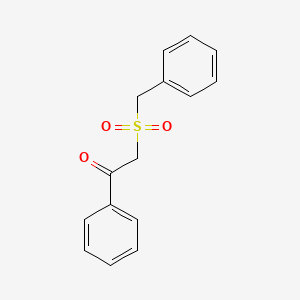
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
